3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
Overview
Description
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is an organic compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar compounds to 3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine include:
3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which can affect its reactivity and applications.
3-(tert-Butyl)-1-(4-hydroxyphenyl)-1H-pyrazol-5-amine:
3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine: The presence of a chlorine atom can alter its reactivity and biological activity.
These comparisons highlight the unique features of this compound, such as the presence of the methoxy group, which can impact its chemical behavior and applications.
Properties
IUPAC Name |
5-tert-butyl-2-(4-methoxyphenyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-5-7-11(18-4)8-6-10/h5-9H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGLKKPGWGZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456682 | |
Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227623-26-9 | |
Record name | 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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